Alstonisine

Description

Contextualization within Indole (B1671886) and Oxindole (B195798) Alkaloid Chemical Biology

Alstonisine belongs to the broad class of indole alkaloids, a large and diverse family of natural products characterized by the presence of an indole nucleus. nih.gov More specifically, it is classified as an oxindole alkaloid, which is a subtype of indole alkaloids where the indole core has been oxidized to form an oxindole structure. vulcanchem.comrsc.org This structural modification, the presence of a carbonyl group at the C-2 position of the indole ring, is a key feature of oxindoles. rsc.org

The oxindole structural motif is found in numerous natural products that exhibit a wide range of biological activities, making them a significant area of study in chemical biology. vulcanchem.comrsc.org These compounds are often investigated for their potential as therapeutic agents due to their diverse pharmacological properties, which can include anticancer, antimicrobial, and anti-inflammatory effects. ontosight.aimdpi.comresearchgate.net The study of oxindole alkaloids like this compound provides insights into how small structural changes, such as the oxidation of an indole to an oxindole, can dramatically alter the biological function of a molecule. vulcanchem.com

This compound is part of the sarpagine/macroline (B1247295) family of oxindole alkaloids, which are noted for their complex, polycyclic structures. vulcanchem.comnih.gov The intricate three-dimensional arrangement of atoms in these molecules, including multiple stereocenters, is crucial to their biological interactions. vulcanchem.com The chemical biology of these alkaloids involves using them as molecular probes to investigate cellular pathways and protein functions. ucsf.eduutexas.edu By studying how these complex molecules interact with biological systems, researchers can uncover new information about disease mechanisms and identify potential new targets for drug discovery. nih.gov

Historical Trajectory of this compound in Natural Product Chemistry

The history of natural products chemistry is rich with the isolation and characterization of compounds from natural sources, a practice that dates back centuries. hebmu.edu.cn The early 20th century saw significant advancements in the field, with the isolation and structural elucidation of many important alkaloids. blogspot.com

This compound was first reported in 1972 by Elderfield and Gilman, who isolated it from the plant Alstonia muelleriana. rsc.orgnih.gov This discovery marked the identification of the first macroline-related oxindole alkaloid. nih.gov The initial determination of its structure and relative configuration was a significant achievement, accomplished through single-crystal X-ray analysis by Nordman and colleagues. nih.gov This was a critical step, as the complexity of this compound, with its multiple rings and stereocenters, made structural assignment challenging based on spectroscopic data alone. vulcanchem.com

The enantiospecific total synthesis of this compound was a major milestone in its historical trajectory. nih.govacs.org The development of synthetic routes to this compound and related compounds has been a focus of organic chemists, driven by the desire to access these complex molecules for further biological evaluation and to develop new synthetic methodologies. mdpi.comnih.gov These synthetic efforts have not only provided access to this compound but have also enabled the synthesis of various analogs and diastereomers, allowing for a more detailed exploration of their structure-activity relationships. nih.gov

Significance of this compound as a Research Probe in Chemical Biology and Medicinal Chemistry

In the fields of chemical biology and medicinal chemistry, small molecules like this compound serve as powerful tools, often referred to as chemical probes, to investigate biological systems. ucsf.edunih.gov These probes can be used to modulate the function of specific proteins, helping to elucidate their roles in cellular processes and disease. nih.govnih.gov The goal is often to identify and validate new drug targets. icr.ac.uk

This compound's significance as a research probe stems from its complex and unique chemical structure, which allows it to interact with biological targets in a highly specific manner. vulcanchem.com The spiro[pyrrolidine-3,3'-oxindole] core of this compound is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. mdpi.com This core has been identified as a potential starting point for the design of new therapeutic agents. nih.gov

For instance, the spiro-oxindole substructure has been investigated as a scaffold for the development of inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy. nih.gov While computational modeling suggested that this compound itself may not be an ideal fit for the MDM2 binding cleft due to steric hindrance, its core structure provides a valuable template for the design of novel inhibitors. nih.gov This highlights the role of natural products like this compound in inspiring the development of new drugs, even if the natural product itself does not become a therapeutic. wikipedia.org

Overview of this compound's Structural Complexity and Research Challenges

The chemical structure of this compound is characterized by a high degree of complexity, which presents both challenges and opportunities for researchers. Its molecular formula is C₂₀H₂₂N₂O₃, and it possesses a complex polycyclic framework containing multiple stereocenters, including a spirocyclic junction. nih.govvulcanchem.com

Key Structural Features of this compound:

Oxindole Nucleus: The foundational oxindole core is a common feature in many biologically active natural products. vulcanchem.com

Spiro[pyrrolidine-3,3'-oxindole] Moiety: This spirocyclic system, where a pyrrolidine (B122466) ring and an oxindole ring share a single carbon atom, is a defining characteristic and contributes significantly to the molecule's three-dimensional shape. vulcanchem.comnih.gov

Multiple Stereocenters: The presence of several chiral centers means that this compound can exist in many different stereoisomeric forms. The specific stereochemistry is critical for its biological activity. vulcanchem.com

The structural complexity of this compound poses significant challenges for its total synthesis. mdpi.com Chemists must develop synthetic strategies that can control the stereochemistry at multiple centers and efficiently construct the intricate ring system. nih.gov The successful enantiospecific total synthesis of this compound and its congeners represents a significant achievement in the field of organic synthesis. nih.gov

From a research perspective, the limited availability of this compound from its natural source has been a barrier to extensive biological evaluation. nih.gov The development of efficient synthetic routes is therefore crucial for providing sufficient quantities of the compound for in-depth biological studies. mdpi.com Furthermore, the complexity of its structure makes the elucidation of its precise mechanism of action a challenging task, often requiring a combination of experimental techniques and computational modeling. nih.govnih.gov

| Property | Value |

| Molecular Formula | C₂₀H₂₂N₂O₃ |

| Molecular Weight | 338.4 g/mol |

| Structural Classification | Oxindole alkaloid, Sarpagine/macroline family |

| Key Functional Groups | Oxindole, tertiary amine, ester |

| Core Structure | Spiro[pyrrolidine-3,3'-oxindole] |

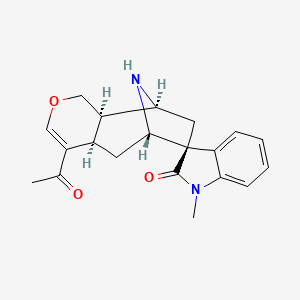

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22N2O3 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(1S,2R,7R,9S,10S)-6-acetyl-1'-methylspiro[4-oxa-12-azatricyclo[7.2.1.02,7]dodec-5-ene-10,3'-indole]-2'-one |

InChI |

InChI=1S/C20H22N2O3/c1-11(23)13-9-25-10-14-12(13)7-18-20(8-16(14)21-18)15-5-3-4-6-17(15)22(2)19(20)24/h3-6,9,12,14,16,18,21H,7-8,10H2,1-2H3/t12-,14+,16-,18-,20-/m0/s1 |

InChI Key |

JUWMPKQYUSKQSY-KWJBKDRPSA-N |

Isomeric SMILES |

CC(=O)C1=COC[C@@H]2[C@H]1C[C@H]3[C@]4(C[C@@H]2N3)C5=CC=CC=C5N(C4=O)C |

Canonical SMILES |

CC(=O)C1=COCC2C1CC3C4(CC2N3)C5=CC=CC=C5N(C4=O)C |

Synonyms |

alstonisine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Alstonisine

Botanical Sources and Geographic Distribution of Alstonisine-Producing Species

This compound is primarily isolated from trees belonging to the genus Alstonia (family Apocynaceae). Research has confirmed its presence in several species, each with a distinct geographical footprint.

Alstonia scholaris , commonly known as the Devil's Tree or Blackboard Tree, is an evergreen tropical tree native to the Indian subcontinent and Southeast Asia. botanyjournals.comresearchgate.net Its distribution extends from India and Sri Lanka to Southern China, and across Southeast Asian nations to Malesia, the Bismarck Archipelago, and the Solomon Islands. botanyjournals.com This species is also found in Australia. botanyjournals.com It is widely cultivated throughout India, occurring in the sub-Himalayan tract, West Bengal, Bihar, and Peninsular India. botanyjournals.comresearchgate.net The bark, leaves, and other parts of A. scholaris are known to be rich in a wide variety of indole (B1671886) alkaloids. ijpsjournal.comphcogrev.comresearchgate.net

Alstonia macrophylla , known as Hard Alstonia or Batino, is native to the Philippines and is also found in a range of Southeast Asian countries including China, Sri Lanka, Thailand, Cambodia, Vietnam, Malaysia, Indonesia, and New Guinea. stuartxchange.orgtheferns.info This species thrives in open primary and secondary forests at low to medium altitudes. stuartxchange.org The stem-bark and leaves of A. macrophylla have been a significant source for the isolation of numerous alkaloids, including this compound. researchgate.netnih.gov

Alstonia muelleriana is an Australian tree species from which this compound was notably isolated. umich.eduumich.edu The tree bark of this species, found in Australia, has been shown to contain a complex mixture of indole alkaloids, with this compound being one of the key monomeric compounds identified. researchgate.netumich.edu

| Species | Common Name(s) | Geographic Distribution | Plant Part(s) Containing this compound |

|---|---|---|---|

| Alstonia scholaris | Devil's Tree, Blackboard Tree | Indian subcontinent, Southern China, Southeast Asia, Australia botanyjournals.comresearchgate.net | Bark, Leaves ijpsjournal.comacs.org |

| Alstonia macrophylla | Hard Alstonia, Batino | Southeast Asia (including the Philippines, Malaysia, Thailand), China, Sri Lanka, New Guinea stuartxchange.orgtheferns.info | Stem-bark researchgate.net |

| Alstonia muelleriana | N/A | Australia umich.eduumich.edu | Tree Bark researchgate.netumich.edu |

Advanced Isolation and Purification Strategies for this compound from Complex Natural Extracts

The extraction of this compound from its natural botanical sources is a multi-step process that begins with solvent extraction of the raw plant material, typically the finely ground bark or leaves. umich.edunatpro.com.vn This crude extract contains a complex mixture of numerous phytochemicals, necessitating sophisticated strategies for the isolation and purification of the target alkaloid.

Chromatography is the cornerstone of natural product purification, enabling the separation of individual compounds from a complex mixture based on their differential partitioning between a stationary phase and a mobile phase. iipseries.org Several chromatographic techniques are employed in the isolation of this compound.

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude alkaloid extract. column-chromatography.com The extract is loaded onto a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. column-chromatography.comhilarispublisher.com A solvent or a mixture of solvents (mobile phase) is then passed through the column, and the compounds separate based on their differing affinities for the stationary phase, allowing them to be collected in separate fractions. column-chromatography.com

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used primarily for qualitative analysis to monitor the progress of separation in column chromatography and to identify fractions containing the desired compound. hilarispublisher.comjsmcentral.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is often used in the final purification stages to obtain highly pure this compound. iipseries.org Preparative HPLC can be used to isolate larger quantities of the pure compound for structural elucidation and further research. jsmcentral.org

Counter-Current Distribution: In the initial isolation of alkaloids from Alstonia muelleriana, a combination of column chromatography and counter-current distribution methods was utilized to separate this compound from other co-occurring alkaloids like villalstonine (B1683050) and alstonerine (B1248418). umich.edu

Bioassay-guided fractionation is a strategic approach used to isolate bioactive natural products. nih.govresearchgate.net This method involves a systematic process of separating a crude plant extract into various fractions and testing each fraction for a specific biological activity (e.g., anticancer, antimicrobial). pandawainstitute.com The fractions that exhibit the desired activity are then subjected to further separation and purification, continually guided by the bioassay results, until a pure, active compound is isolated. researchgate.net

While specific reports detailing the use of this method for the initial discovery of this compound are not prevalent, this strategy is fundamental in the broader research context of Alstonia alkaloids. For instance, alkaloids from A. scholaris have been investigated for their antitumor activities, and such investigations typically rely on bioassay-guided fractionation to pinpoint the specific compounds responsible for the cytotoxic effects. nih.gov This approach ensures that the chemical isolation efforts are focused on the most biologically relevant molecules within the complex extract. mdpi.com

Chemodiversity of Alkaloids Isolated Alongside this compound from Alstonia Species

The genus Alstonia is renowned for its remarkable chemodiversity, particularly its vast array of indole alkaloids. When this compound is isolated from its botanical sources, it is invariably accompanied by a multitude of other structurally related and distinct alkaloids. The specific alkaloidal profile can vary depending on the plant species, geographical location, and the part of the plant being analyzed. acs.org

From the bark of Alstonia muelleriana , this compound was isolated along with the dimeric indole alkaloid villalstonine and two other monomeric alkaloids, alstonisidine and alstonerine. researchgate.netumich.edu Further investigation of this species also yielded quebrachidine, pleiocarpamine, and vinervinine, among others. umich.edu

In the stem-bark of Alstonia macrophylla , this compound is found with a suite of other alkaloids including alstonerine, alstonal, alstophylline, vincamajine, lochnerine, and cathafoline. researchgate.net The leaves of the same species contain a different but equally rich assortment of over 30 alkaloids, including alstomaline, alstohentine, and vincorine. acs.orgacs.org

Alstonia scholaris is exceptionally diverse, with reports of about 180 different alkaloids isolated from the plant. ijpsjournal.com Alkaloids frequently found in this species include echitamine, picrinine, nareline, strictamine, and scholarine. phcogrev.comresearchgate.netphcogrev.com The alkaloidal content can differ significantly between trees from different regions; for example, those from continental Asia often contain picrinine-type alkaloids, while those from Indonesia and the Philippines may contain alkaloids based on the angustilobine skeleton. acs.org

| Species | Co-isolated Alkaloids | Reference |

|---|---|---|

| Alstonia muelleriana | Villalstonine, Alstonisidine, Alstonerine, Quebrachidine, Pleiocarpamine | researchgate.netumich.eduumich.edu |

| Alstonia macrophylla | Alstonerine, Alstonal, Alstophylline, Vincamajine, Lochnerine, Cathafoline, Vincorine | researchgate.netacs.org |

| Alstonia scholaris | Echitamine, Picrinine, Nareline, Strictamine, Scholarine | phcogrev.comresearchgate.netphcogrev.com |

Chemical Synthesis Strategies for Alstonisine and Its Analogues

Total Synthesis Approaches to Alstonisine

Total synthesis efforts toward this compound have aimed at developing efficient and stereoselective routes to access its unique molecular architecture. Early work in the field contributed to establishing the correct absolute configuration of natural (+)-alstonisine acs.orgnih.gov.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic strategies for this compound typically involve identifying key bonds that can be formed through reliable chemical transformations to assemble the complex ring system. A common approach involves the construction of the spiro[pyrrolidine-3,3'-oxindole] moiety at an early stage nih.govresearchgate.net. This spirocyclic core is central to the structure of this compound and many other oxindole (B195798) alkaloids nih.gov.

One retrosynthetic strategy depicts the this compound skeleton arising from a tetracyclic ketone intermediate. This intermediate, in turn, could be envisioned from a chiral tetrahydro-β-carboline derivative nih.gov. The formation of the spirocyclic oxindole can be achieved through oxidative rearrangement of this tetrahydro-β-carboline precursor nih.govresearchgate.netnih.gov.

Another retrosynthetic perspective might involve disconnecting bonds to simplify the polycyclic structure into more readily available building blocks, such as tryptophan derivatives, which serve as a common starting material due to the presence of the indole (B1671886) core and a pre-existing stereocenter figshare.comacs.orgnih.govnih.govacs.org.

Enantiospecific and Stereoselective Syntheses of this compound

Enantiospecific and stereoselective synthesis are crucial for constructing this compound with the correct absolute configuration and desired biological activity. Numerous approaches have focused on controlling the formation of multiple stereocenters within the molecule.

The asymmetric Pictet-Spengler reaction is a powerful tool frequently employed in the synthesis of tetrahydro-β-carbolines, which are key intermediates in the synthesis of many indole alkaloids, including this compound nih.govresearchgate.netnih.govmdpi.com. This reaction involves the condensation of a β-arylethylamine (such as tryptamine (B22526) or a tryptophan derivative) with an aldehyde or ketone, followed by cyclization. mdpi.com By using chiral starting materials, catalysts, or auxiliaries, the Pictet-Spengler reaction can be directed to yield tetrahydro-β-carbolines with high enantiomeric excess nih.govresearchgate.netnih.govmdpi.com. In the context of this compound synthesis, the asymmetric Pictet-Spengler reaction has been utilized to establish chirality in the tetrahydro-β-carboline precursor, setting the stage for the subsequent construction of the spirocyclic oxindole core with the correct stereochemistry nih.govresearchgate.netnih.govmdpi.com.

Intramolecular cycloaddition and rearrangement strategies have also been explored in the synthesis of complex alkaloid structures, including those related to this compound rsc.orgnih.govresearchgate.netjohnwoodgroup.com. These reactions can efficiently construct multiple rings and stereocenters in a single step. For instance, oxidative rearrangement of indole derivatives has been shown to furnish spirooxindoles johnwoodgroup.comacs.org. Diastereospecific osmylation of the 2,3-indole double bond of an indole intermediate has been employed as a key step to convert it into a spirocyclic oxindole in one enantiospecific synthesis of (+)-alstonisine figshare.comnih.govacs.org.

Scalability Considerations in this compound Total Synthesis

Scalability is an important consideration for any synthetic route, particularly if the target molecule is intended for further study or potential development. For this compound, some key steps in reported total syntheses have been demonstrated to be scalable to multi-hundred-gram levels. For example, the asymmetric Pictet-Spengler reaction and subsequent Dieckmann cyclization in one synthetic route were shown to be scalable to 600 gram and 150 gram levels, respectively nih.govresearchgate.netnih.govrti.orgmcw.edu. The ability to perform these crucial steps on a large scale is significant for producing sufficient quantities of intermediates for the total synthesis.

Semisynthetic Routes to this compound and its Derivatives from Related Natural Precursors

Semisynthesis involves using complex chemical compounds isolated from natural sources as starting materials for the production of novel compounds. wikipedia.org This approach can be advantageous for complex natural products like this compound, where certain functional groups or structural complexities are more efficiently obtained from biological sources than through total synthesis from simpler precursors. wikipedia.org

While detailed specific semisynthetic routes to this compound from named natural precursors are not extensively highlighted in the search results, the general principle of semisynthesis is applied in natural product chemistry to modify existing natural scaffolds to improve properties or create derivatives. For instance, the development of a semisynthetic route from the microbial product cyanosafracin B was crucial for the supply of the complex alkaloid ecteinascidin 743 (Yondelis®). nih.gov This illustrates the utility of semisynthesis in overcoming supply issues associated with directly isolated natural products. Similarly, semisynthesis has been used to modify other natural products, such as the vinca (B1221190) alkaloids, to produce clinically active agents like etoposide (B1684455) and teniposide. nih.gov

Synthetic Methodologies for the Preparation of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is an active area of research, driven by the desire to explore the chemical space around the this compound scaffold and develop compounds with potentially enhanced or novel biological activities. researchgate.netresearchgate.net Numerous synthetic protocols have been reported for the preparation of spirooxindole scaffolds, which form the core of this compound. nih.gov

Design Principles for Structural Diversification

The design of analogues often involves creating chemically related molecules to study the relationship between structural features and biological activity (Structure-Activity Relationships - SAR). drugdesign.orgwiley-vch.de Key design principles for structural diversification in the context of natural product-inspired compounds like this compound analogues include:

Dislocation of the target molecule: Breaking down the target structure into simpler precursor units (synthons) through disconnections. libretexts.org

Functional Group Addition (FGA): Introducing new functional groups. libretexts.org

Exploiting target-related functionality: Utilizing existing functional groups in the molecule to facilitate specific chemical reactions during synthesis. libretexts.org

Combining different natural product fragments: Merging parts of different natural product scaffolds to create novel hybrid structures. researchgate.netresearchgate.net

Complexity-to-diversity strategy: Starting from complex natural product scaffolds and introducing diversity through chemical transformations. researchgate.netresearchgate.netresearchgate.net

These principles guide the systematic generation of potential synthetic routes and the design of analogue libraries with structural diversity. libretexts.orgpitt.edu

Access to Novel Spiro-oxindole Skeletons via this compound-Inspired Synthesis

This compound, as a natural product containing the spiro[pyrrolidine-3,3′-oxindole] skeleton, has served as inspiration for the development of synthetic methodologies to access novel spiro-oxindole structures. kyoto-u.ac.jpresearchgate.netnih.govacs.org The spirooxindole framework is a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and synthetic compounds. kyoto-u.ac.jpthieme-connect.com

Various synthetic strategies have been employed to construct the spiro-oxindole core, including both stepwise and direct methods. kyoto-u.ac.jp Stepwise synthesis typically involves forming the oxindole ring first, followed by the construction of the spiro ring system. kyoto-u.ac.jp Direct synthesis, on the other hand, aims to construct both rings simultaneously. kyoto-u.ac.jp

One common and effective strategy for accessing spiro-oxindoles is the 1,3-dipolar cycloaddition reaction. kyoto-u.ac.jpnih.govresearchgate.net This involves the reaction between a 1,3-dipole (such as an azomethine ylide, often generated from the reaction of an isatin (B1672199) with an α-amino acid) and a dipolarophile (like an α,β-unsaturated carbonyl compound). nih.govresearchgate.net This method allows for the stereoselective construction of spiro[indoline-3,2′-pyrrolidin]-2-ones, which are the basic building units of many spirooxindole natural products, including this compound. researchgate.net

Other synthetic approaches for constructing spiro-oxindole skeletons inspired by natural products like this compound include:

Intramolecular Mannich reactions. kyoto-u.ac.jpmdpi.com

Oxidative rearrangement reactions. kyoto-u.ac.jpmdpi.com

Heck reactions. kyoto-u.ac.jp

Ring expansion reactions. kyoto-u.ac.jp

Domino cyclization reactions. kyoto-u.ac.jp

Palladium-catalyzed tandem cyclization and intramolecular trapping reactions. kyoto-u.ac.jp

SmI2-mediated reductive cyclization. kyoto-u.ac.jp

Asymmetric Diels-Alder reactions. rsc.org

NHC/Copper cooperative catalysis. researchgate.net

These methodologies provide access to a diverse array of spiro-oxindole derivatives with varying substituents and ring systems fused to the spiro center, contributing to the exploration of chemical space for potential therapeutic agents. researchgate.netresearchgate.net

Structural Elucidation and Conformational Analysis of Alstonisine

Spectroscopic Methodologies for Alstonisine Structure Determination (e.g., NMR, IR, UV/VIS, Mass Spectrometry)

Spectroscopic techniques are fundamental to the initial determination of a molecule's structure. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful, providing detailed information about the connectivity of atoms and their local electronic environments. Both ¹H NMR and ¹³C NMR are crucial. ¹H NMR reveals the types of hydrogen atoms present, their relative numbers, and their coupling interactions, which helps in piecing together the molecular skeleton. ¹³C NMR provides information on the carbon framework, including the presence of different functional groups and hybridization states. lehigh.eduopenaccessjournals.com

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the this compound molecule by detecting characteristic vibrational frequencies. lehigh.eduopenaccessjournals.com This can indicate the presence of hydroxyl, carbonyl, amine, or indole (B1671886) functionalities, among others.

Ultraviolet-Visible (UV/VIS) spectroscopy provides information about the electronic transitions within the molecule, particularly the presence of conjugated systems or chromophores, such as the indole ring system in this compound. lehigh.eduopenaccessjournals.com The absorption maxima and intensities can offer clues about the extent of conjugation and the nature of the electronic transitions.

Mass Spectrometry (MS) is essential for determining the molecular weight of this compound and obtaining information about its elemental composition and fragmentation pattern. lehigh.eduopenaccessjournals.com High-resolution mass spectrometry can provide the exact molecular formula. Analysis of the fragmentation ions can help in the identification of specific substructures within the molecule.

Combining data from these spectroscopic methods allows chemists to propose a planar structure for this compound. lehigh.edu For instance, NMR data can establish the connectivity of atoms, while IR can confirm functional groups, UV/Vis can indicate the presence of the indole chromophore, and MS provides the molecular weight and fragmentation information that supports the proposed structure.

X-ray Crystallographic Analysis for Absolute Configuration and Solid-State Structure

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state, including the precise positions of atoms and bond lengths and angles. researchgate.netnih.gov For chiral molecules like this compound, X-ray crystallography is particularly valuable for establishing the absolute configuration of stereogenic centers. researchgate.netnih.gov

The determination of absolute configuration by X-ray diffraction relies on anomalous scattering, a phenomenon where the scattering of X-rays by atoms deviates slightly from the expected pattern. researchgate.netmit.edu This deviation is dependent on the wavelength of the X-rays and the atomic weight of the atoms in the crystal. researchgate.netmit.edu By analyzing the differences in intensity between Bijvoet pairs of reflections, the absolute arrangement of atoms in space can be determined. researchgate.netmit.edu While traditionally requiring the presence of heavier atoms, advancements in techniques and instrumentation now allow for the determination of absolute configuration even in compounds containing only light atoms like carbon, hydrogen, oxygen, and nitrogen, provided high-quality crystals are obtained. researchgate.netmit.edu

X-ray crystallography provides a snapshot of the molecule's conformation in the crystalline lattice, which can represent a low-energy conformation in the solid state. researchgate.net

Chiroptical Spectroscopy (e.g., ECD) for Absolute Configuration Assignment

Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD), are powerful techniques for determining the absolute configuration of chiral molecules, especially in solution. univ-amu.frresearchgate.netmdpi.com ECD measures the differential absorption of left and right circularly polarized light by a chiral substance as a function of wavelength. univ-amu.fr The resulting ECD spectrum exhibits Cotton effects (bands of positive or negative differential absorption) that are related to the electronic transitions of chromophores within the chiral environment. mdpi.com

The absolute configuration of a chiral molecule can be assigned by comparing the experimental ECD spectrum with theoretically calculated spectra for different possible stereoisomers. researchgate.netmdpi.comrsc.org These calculations, often performed using time-dependent Density Functional Theory (TD-DFT), predict the ECD spectrum for a given conformation and absolute configuration. researchgate.netrsc.org A good agreement between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. researchgate.net ECD is particularly useful for molecules containing UV-Vis active chromophores, which is the case for this compound due to its indole moiety. mdpi.comfrontiersin.org

Conformational Dynamics and Preferred Conformations of this compound in Solution

Molecules are not rigid entities but exist as an ensemble of rapidly interconverting conformers in solution due to rotation around single bonds. ic.ac.uklumenlearning.com Conformational analysis is the study of these different spatial arrangements and their relative energies and populations. ic.ac.uklumenlearning.com For a complex molecule like this compound with multiple rotatable bonds and ring systems, understanding its conformational preferences in solution is crucial for relating its structure to its properties.

Spectroscopic techniques, particularly NMR, can provide experimental data related to conformational preferences in solution. For example, coupling constants between protons can give information about the dihedral angles between the coupled nuclei, which is indicative of the preferred conformation around a bond. lehigh.edu Dynamic NMR techniques can be used to study the kinetics and thermodynamics of conformational interconversion if the energy barriers are sufficiently high.

Computational methods, such as molecular mechanics, molecular dynamics simulations, and quantum chemical calculations (e.g., DFT), are widely used to explore the conformational space of molecules and determine the relative stabilities of different conformers. By calculating the energies of various possible conformations, the lowest energy or most stable conformers can be identified. ic.ac.uklumenlearning.com The Boltzmann distribution can then be used to estimate the relative populations of these conformers at a given temperature. ic.ac.uk

For this compound, a combination of experimental NMR data and computational conformational analysis would be necessary to understand its dynamic behavior and identify the dominant conformations in solution. Factors influencing conformational preferences include steric interactions, electronic effects, and hydrogen bonding.

Molecular and Cellular Mechanisms of Action of Alstonisine

Identification of Molecular Targets and Binding Interactions of Alstonisine

Identifying the specific molecular targets and understanding the nature of the binding interactions are crucial steps in elucidating the mechanisms of action of this compound.

Receptor Binding Studies

While specific detailed receptor binding studies for this compound itself are not extensively documented in the provided search results, the broader context of indole (B1671886) alkaloids and spiro-oxindoles suggests potential interactions with various receptors. Receptor binding studies typically assess the affinity and selectivity of a ligand for a particular receptor. cnr.ituniroma1.it Affinity refers to the strength of the binding interaction, while selectivity indicates the preference of the ligand for one receptor over others. cnr.ituniroma1.it The spiro-oxindole motif present in this compound has been explored as a template for designing ligands targeting protein-protein interactions. drughunter.commdpi.comnih.govnih.govpitt.edu

Enzyme Modulation and Inhibition Profiles

This compound has been noted for its antiplasmodial activity, exhibiting an IC50 of 7.6 μM against Plasmodium falciparum. researchgate.netresearchgate.net This suggests potential modulation or inhibition of enzymes critical for the survival of the malaria parasite. Enzyme inhibitors can affect biochemical pathways by targeting and modulating enzyme activity. mdpi.comresearchgate.net The modulation of enzyme activity can involve increasing or decreasing their catalytic efficiency. rsc.orgbiorxiv.org

Protein-Ligand Interaction Mapping

Studies involving this compound, particularly in the context of its spiro-oxindole structure, have utilized protein-ligand interaction mapping techniques. Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) to another (the protein) when bound to form a stable complex. tandfonline.comnih.govresearchgate.netmdpi.comnih.gov This technique helps to understand the potential binding modes and interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and its target proteins. researchgate.net

Research exploring spiro-oxindole natural products, including this compound, as potential inhibitors of the MDM2-p53 protein-protein interaction has employed molecular modeling and docking studies. drughunter.commdpi.comnih.govpitt.eduresearchgate.netnih.gov These studies indicated that while this compound might fit poorly into the MDM2 cleft due to steric hindrance, its core spiro-oxindole motif could serve as a template for designing MDM2 inhibitors. drughunter.commdpi.comnih.govpitt.eduresearchgate.netnih.gov The interaction between p53 and MDM2 is primarily mediated by hydrophobic residues of p53 binding to a hydrophobic cleft in MDM2. nih.govpitt.edu

Perturbations of Intracellular Signaling Pathways by this compound

The potential of this compound to perturb intracellular signaling pathways is an important aspect of its cellular mechanism of action.

Effects on Signal Transduction Cascades

Signal transduction cascades are a series of biochemical events that relay a signal from a receptor to a target molecule within the cell, ultimately leading to a cellular response. While direct detailed studies on this compound's effects on specific signal transduction cascades are limited in the provided text, its potential interaction with proteins like MDM2 suggests an influence on pathways regulated by p53. mdpi.com The p53 protein plays a central role in controlling cell cycle progression and apoptosis, and its activity is regulated by MDM2. pitt.edumdpi.com Targeting the p53-MDM2 interaction can reactivate p53 signaling, which is often inactivated in cancer. mdpi.com

Modulation of Gene Expression and Proteomic Profiles

Modulation of gene expression involves altering the rate at which genetic information is used to synthesize functional gene products, such as proteins. burleylabs.co.ukpeerj.com Proteomic profiling involves the large-scale study of proteins, particularly their structures and functions. While comprehensive data on this compound's impact on global gene expression and proteomic profiles is not extensively detailed in the search results, studies on related compounds and the general mechanisms of bioactive molecules suggest potential influence. researchgate.neta2bchem.comnih.gov For instance, compounds that interact with proteins involved in transcriptional regulation or signaling pathways can indirectly or directly affect gene expression. burleylabs.co.ukpeerj.comgoogle.com The characterization of related natural products using proteomic and genomic methods highlights the relevance of these approaches in understanding the cellular effects of such compounds. researchgate.net

Cellular Responses to this compound Exposure in Research Models

Studies on cellular responses to this compound exposure have primarily focused on its potential effects in cancer cell lines. The observed effects include modulation of cell cycle progression and the induction of programmed cell death pathways. researchgate.net

Cell Cycle Progression Modulation

Modulation of the cell cycle is a key mechanism by which some compounds exert their effects on cell proliferation. Alkaloids, in general, have been shown to influence cell cycle regulation in various cancer models. researchgate.net While specific detailed data on this compound's direct impact on cell cycle phases is limited in the provided search results, related spirooxindole compounds and other alkaloids from Alstonia species have demonstrated cell cycle arrest properties. For instance, spirotryprostatin B, another spiro-oxindole alkaloid, has been reported to inhibit cell cycle progression at the G2/M phase in tsFT210 cells. wisconsin.edu Some compounds that modulate the p53-MDM2 interaction, a pathway relevant to spiro-oxindoles like this compound, can induce cell cycle arrest at the G1/S and/or G2/M phases in tumor cells. mdpi.comnih.gov

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

This compound and related spiro-oxindoles have been implicated in the induction of programmed cell death, such as apoptosis and autophagy. Apoptosis is a highly regulated process crucial for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. google.com Autophagy is another cellular process involving the degradation and recycling of cellular components, which can also play a role in cell death depending on the context. nih.gov

Some studies on alkaloids from Alstonia species have shown induction of apoptosis and autophagy in cancer cell lines. For example, chloride-(N-chloromethyl nervosine (B1606990) VII), an alkaloid from Alstonia angustifolia, induced tumor cell death associated with apoptosis and autophagy in HCT116 human cancer cells. Apoptosis was linked to the upregulation of caspase-3 and -9 expressions via the mitochondrial pathway, while autophagy involved the regulation of markers like LC3-II, p62, and Beclin 1. researchgate.net Spiro-oxindole scaffolds, including this compound, are present in compounds that have shown potent antitumor properties against various human cancer cell lines by inducing apoptosis. google.com The interplay between apoptosis and autophagy is complex; while autophagy can sometimes prevent apoptosis, it can also facilitate it or lead to autophagic cell death. nih.gov

Influence on Cellular Motility and Migration

The influence of this compound specifically on cellular motility and migration has not been extensively detailed in the provided search results. However, modulating cell migration and invasion is a critical aspect of cancer progression and a target for potential therapeutic agents. nih.govmdpi.com Some alkaloids and other natural compounds have demonstrated effects on cancer cell migration and invasion by targeting various pathways, such as the RhoA/ROCK pathway or influencing epithelial-to-mesenchymal transition (EMT) markers like E-cadherin and matrix metalloproteinases (MMPs). researchgate.netnih.gov While a direct link to this compound is not explicitly provided, the broader context of alkaloids and spiro-oxindoles suggests this as a potential area of investigation.

Intracellular Localization and Pharmacokinetics in Cellular Systems

Compound Information

| Compound Name | PubChem CID |

| This compound | 11870463 |

Data Tables

Based on the provided search results, detailed quantitative data specifically for this compound's effects on cell cycle phases, apoptosis markers, or migration in a format suitable for a data table is not available. The results describe the types of effects observed for this compound or related compounds (e.g., induction of apoptosis, cell cycle arrest) rather than providing numerical data (e.g., percentage of cells in a specific cell cycle phase after treatment, levels of cleaved caspases). Therefore, interactive data tables cannot be generated based solely on the provided text snippets for these specific effects of this compound.

However, the search results do mention IC50 values for some related compounds or for this compound in different contexts (e.g., antiplasmodial activity). While the focus of the article is on cellular mechanisms, the mention of IC50 values for related compounds in the context of cytotoxicity could be presented in a table to illustrate the potency range observed for spiro-oxindole alkaloids, with the caveat that these are not direct measures of this compound's mechanism on the specified cellular processes.

Here is an example of how a table could be structured if specific data were available, using hypothetical values or values for related compounds mentioned:

Hypothetical/Illustrative Data on Cellular Effects

| Cellular Process | Research Model (Cell Line) | Observed Effect | Key Findings/Markers |

| Cell Cycle Modulation | HCT116 (Illustrative) | Arrest in G2/M phase (Illustrative) | Increased p21, decreased Cyclin B1 (Illustrative) |

| Apoptosis Induction | HCT116 | Increased apoptosis | Upregulation of caspase-3, caspase-9, Bax researchgate.netresearchgate.net |

| Autophagy Induction | HCT116 | Increased autophagy | Regulation of LC3-II, p62, Beclin 1 researchgate.net |

| Cellular Migration/Invasion | PANC-1 (Illustrative) | Inhibition of migration (Illustrative) | Decreased MMP-2, MMP-9; increased E-cadherin (Illustrative) researchgate.net |

Preclinical Biological Activities and Mechanistic Investigations of Alstonisine

Antineoplastic Research Perspectives of Alstonisine

The spirooxindole scaffold is a core structure in numerous natural products with recognized anticancer activities, which has spurred research into the antineoplastic potential of this compound and related compounds. nih.govacs.org

This compound belongs to the macroline-sarpagine class of alkaloids, which have demonstrated significant antiproliferative activity across a range of human cancer cell lines. researchgate.net In vitro studies on this class of compounds have revealed potent growth-inhibitory effects. researchgate.net For instance, various macroline-sarpagine bisindole alkaloids have shown cytotoxicity against cell lines including oral epidermoid carcinoma (KB), prostate cancer (PC-3, LNCaP), breast cancer (MCF7, MDA-MB-231), colon cancer (HT-29, HCT 116), and lung cancer (A549). researchgate.net The half-maximal inhibitory concentration (IC₅₀) values for these related alkaloids were found to be in the low micromolar to nanomolar range, indicating strong cytotoxic potential. researchgate.net

While comprehensive data for isolated this compound across a wide panel of cancer cells is limited, its activity is inferred from studies on its chemical class and on extracts from plants in which it is found. researchgate.netresearchgate.net For example, crude extracts from Alstonia scholaris, a known source of this compound, exhibited strong antiproliferative activity against breast (MCF-7), colon (HCT116), and liver (HepG2) cancer cell lines, with IC₅₀ values of 3.35, 2.19, and 1.89 μg/ml, respectively. researchgate.net Furthermore, isolated this compound has demonstrated cytotoxic activity against the malaria parasite Plasmodium falciparum with an IC₅₀ value of 7.6 μM, highlighting its bioactivity. researchgate.netacs.orgresearchgate.net

| Cell Line | Cancer Type | IC₅₀ (µM) | Compound Class |

| KB | Oral Epidermoid Carcinoma | 0.02 - 9.0 | Macroline-Sarpagine Alkaloids |

| PC-3 | Prostate Cancer | 0.02 - 9.0 | Macroline-Sarpagine Alkaloids |

| LNCaP | Prostate Cancer | 0.02 - 9.0 | Macroline-Sarpagine Alkaloids |

| MCF7 | Breast Cancer | 0.02 - 9.0 | Macroline-Sarpagine Alkaloids |

| MDA-MB-231 | Breast Cancer | 0.02 - 9.0 | Macroline-Sarpagine Alkaloids |

| HT-29 | Colon Cancer | 0.02 - 9.0 | Macroline-Sarpagine Alkaloids |

| HCT 116 | Colon Cancer | 0.02 - 9.0 | Macroline-Sarpagine Alkaloids |

| A549 | Lung Cancer | 0.02 - 9.0 | Macroline-Sarpagine Alkaloids |

| HepG2 | Liver Cancer | 6.3 - >50 | Synthetic Spirooxindoles |

| PC-3 | Prostate Cancer | 11.8 - 43.7 | Synthetic Spirooxindoles |

Data for Macroline-Sarpagine Alkaloids from reference researchgate.net. Data for Synthetic Spirooxindoles from reference nih.gov. This table represents the activity of the broader chemical class to which this compound belongs.

Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate malignant cells. stikesbcm.ac.iddokumen.pub Research into the spirooxindole class of compounds, to which this compound belongs, suggests a primary mechanism of action involving the induction of apoptosis through the intrinsic mitochondrial pathway. nih.gov

Studies on synthetic spirooxindole analogs have provided significant insights into this mechanism. In one investigation using a HepG2 human liver cancer cell line, a spirooxindole compound was shown to significantly modulate key proteins in the apoptotic cascade. nih.gov Treatment led to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and the release of apoptotic factors. nih.govscience.gov

This disruption of mitochondrial integrity initiates a cascade of cysteine-proteases known as caspases. stikesbcm.ac.id The study demonstrated that the spirooxindole treatment resulted in a substantial elevation in the expression levels of initiator caspase-9 and executioner caspase-3. nih.gov Caspase-9 is activated following the formation of the apoptosome, a complex triggered by the release of cytochrome c from the mitochondria, while caspase-3 is responsible for cleaving cellular substrates, leading to the characteristic morphological changes of apoptosis. stikesbcm.ac.idepdf.pub

Furthermore, the tumor suppressor protein p53, often called the "guardian of the genome," was significantly upregulated. nih.govscience.gov The p53 protein can induce apoptosis by transcriptionally activating pro-apoptotic genes like Bax. dokumen.pub The ability of spirooxindoles to interfere with the p53-MDM2 interaction, which normally targets p53 for degradation, is considered a promising therapeutic strategy. science.gov The spirooxindole scaffold is thought to mimic key p53 residues, thereby blocking the interaction with its negative regulator, MDM2. This leads to p53 stabilization, cell cycle arrest, and apoptosis.

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant organs, are hallmark processes that are critical for tumor growth and are responsible for the majority of cancer-related mortality. While direct studies investigating the effects of isolated this compound on these processes are limited, the mechanisms are key targets for related compounds.

The process of angiogenesis is tightly regulated by a balance of pro- and anti-angiogenic factors. A crucial mediator is the Vascular Endothelial Growth Factor (VEGF), which stimulates endothelial cell proliferation and migration. Many anticancer therapies are designed to inhibit the VEGF signaling pathway. Additionally, Matrix Metalloproteinases (MMPs) play a significant role by degrading the extracellular matrix, which facilitates endothelial cell invasion and the release of pro-angiogenic factors like VEGF.

Preclinical research on other compounds isolated from Alstonia species has shown anti-angiogenic potential. For example, some related alkaloids have been found to inhibit the proliferation of endothelial cells and prevent their formation into tube-like structures in vitro, a key step in angiogenesis. researchgate.net This suggests that alkaloids from this genus may interfere with the signaling pathways that govern new blood vessel formation. However, specific studies confirming that this compound inhibits angiogenesis or metastasis through modulation of factors like VEGF or MMPs have yet to be reported, representing an important area for future investigation.

Anti-Inflammatory Research Insights and Mechanisms

Chronic inflammation is recognized as a key factor in the development and progression of various diseases, including cancer. Alkaloids, as a class, are known to possess anti-inflammatory properties, and preliminary research suggests that this compound and its relatives may act through several mechanisms.

A key aspect of inflammation is the production of signaling molecules called cytokines. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) promote the inflammatory state, while anti-inflammatory cytokines like Interleukin-10 (IL-10) help to resolve it. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of this process, controlling the genes that encode for many pro-inflammatory cytokines.

Research has shown that alkaloids closely related to this compound can exert anti-inflammatory effects. One study found that total alkaloids from Uncaria tomentosa, which also contains spirooxindole alkaloids, could inhibit the production of TNF-α. Another important inflammatory mediator is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS). researchgate.net Studies have demonstrated that this compound, among other alkaloids, can induce NO release from endothelial cells. Conversely, other related compounds have been shown to significantly suppress NO production in lipopolysaccharide (LPS)-stimulated macrophage cells, indicating a modulatory role. researchgate.net These findings suggest that a potential mechanism for this compound's bioactivity is its ability to modulate the NF-κB pathway and, consequently, the balance of pro- and anti-inflammatory cytokines, although direct evidence for this compound's effect on TNF-α, IL-6, and IL-10 production requires further specific investigation.

The inflammatory response is orchestrated by a variety of immune cells, including macrophages and T-lymphocytes (T-cells). The ability to regulate the activity of these cells is a significant therapeutic target. The NF-κB signaling pathway is crucial for the function and differentiation of many immune cells, including T-cells.

While direct studies on this compound's effect on specific immune cell populations are not yet available, research on other plant-derived alkaloid mixtures provides some insight. For example, alkaloids from Tylophora have been shown to affect cellular immune responses by modulating the proliferation of splenocytes, which are a mixture of immune cells including T-cells and B-cells. That study noted that both macrophages and T-cells were susceptible to the effects of the alkaloids. This suggests that a plausible, though currently unconfirmed, mechanism for this compound's biological activity could involve the direct or indirect regulation of immune cell function. This remains a promising avenue for future preclinical research to explore how this compound may influence the complex interplay of the immune system.

Neurobiological Research and Mechanistic Studies

The complex nature of neurological disorders necessitates the exploration of novel therapeutic agents that can modulate neural pathways and offer neuroprotection. jocpr.com Heterocyclic compounds, a class to which this compound belongs, have shown promise in this area due to their diverse pharmacological activities. jocpr.com

Neurotransmitters are essential chemical messengers that regulate a vast array of physiological and psychological processes, including mood, cognition, and movement. nppsychnavigator.com The major neurotransmitter systems include the dopaminergic, serotonergic, noradrenergic, and cholinergic systems. bionity.com Many psychopharmacological agents exert their effects by modulating the activity of these systems. nppsychnavigator.comnih.gov

This compound has been reported to have the ability to modulate neurotransmitter systems. While detailed mechanistic studies specifically on this compound's interaction with individual neurotransmitter receptors and transporters are not extensively documented, the broader class of indole (B1671886) alkaloids is known to interact with various components of these systems. For instance, the interplay between serotonin (B10506) and dopamine (B1211576) systems is a key area of research in mood and motor function regulation. nppsychnavigator.com The structural similarity of this compound to other neuroactive indole alkaloids suggests its potential to influence these pathways. Further research is needed to delineate the specific effects of this compound on neurotransmitter release, reuptake, and receptor binding.

Neuroprotection aims to prevent or slow the progressive degeneration of neurons that occurs in various neurological diseases. nih.gov Research into the neuroprotective potential of natural compounds is an active area of investigation. frontiersin.org

Studies have demonstrated that certain alkaloids possess neuroprotective properties in preclinical models. jocpr.com These effects can be mediated through various mechanisms, including the attenuation of neuronal damage, reduction of oxidative stress, and promotion of neuroregeneration. jocpr.com While direct evidence from cellular and animal models specifically for this compound's neuroprotective mechanisms is emerging, related compounds from the Alstonia genus have been investigated. For example, some alkaloids from Alstonia species have been shown to have effects on cellular processes that could be relevant to neuroprotection. researchgate.net The potential neuroprotective mechanisms of compounds are often investigated in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease, or in models of acute neuronal injury. frontiersin.orgnih.gov These studies often assess the compound's ability to protect neurons from toxins, reduce inflammatory responses in the brain, and support cell survival. nih.govmdpi.com Future research focusing on this compound in established cellular and animal models of neurological disorders will be crucial to substantiate its neuroprotective potential and elucidate the underlying mechanisms.

Other Emerging Biological Activities in Research (e.g., Antioxidant activity research)

While much of the research on this compound has concentrated on its antipsychotic and anticancer properties, emerging studies have begun to explore other potential therapeutic benefits, including its antioxidant activity. Although direct and extensive research specifically on the antioxidant properties of isolated this compound is still developing, studies on extracts from plants known to contain this alkaloid, such as Alstonia scholaris, provide preliminary insights into its potential in this area.

Reactive oxygen species (ROS) are naturally produced in the body as byproducts of oxygen metabolism and play a role in various physiological processes. rsc.org However, an excess of ROS can lead to oxidative stress, causing damage to cells and contributing to a range of diseases. rsc.org Antioxidants are substances that can neutralize these harmful free radicals. nih.gov

Research on extracts from Alstonia scholaris, a known source of this compound, has demonstrated significant antioxidant capabilities. nih.govresearchgate.netresearchgate.net These studies often utilize various in vitro assays to measure antioxidant activity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. researchgate.netrsc.org

For instance, methanolic extracts of A. scholaris leaves, follicles, and latex have shown strong antioxidant activities by scavenging DPPH free radicals and superoxide (B77818) anions. nih.gov The leaf extract, in particular, also exhibited significant ferrous ion chelating and reducing abilities. nih.gov The antioxidant potential is often linked to the presence of phenolic compounds, including flavonoids and proanthocyanidins, which are found in high concentrations in the leaves of A. scholaris. nih.gov

Below is a data table summarizing the antioxidant activity of various extracts from Alstonia scholaris, a plant that contains this compound.

Interactive Data Table: Antioxidant Activity of Alstonia scholaris Extracts

| Plant Part & Extract Type | Assay | Findings | Reference |

| Leaf (Aqueous Extract) | DPPH | IC50 value of 2.83 mg/mL | researchgate.net |

| Bark (Aqueous Extract) | DPPH | IC50 value of 1.21 mg/mL | researchgate.net |

| Leaf (Aqueous Extract) | ABTS | IC50 value of 523 µg/mL | researchgate.net |

| Bark (Aqueous Extract) | ABTS | IC50 value of 210 µg/mL | researchgate.net |

| Leaf (Methanol Extract) | Superoxide Anion Scavenging | 73% activity | nih.gov |

| Bark (Methanol Extract) | Antioxidant Activity | 90% activity | nih.gov |

| Follicles & Latex (Methanol Extract) | DPPH & Superoxide Anion Scavenging | Exhibited strong antioxidant activities | nih.gov |

This table presents IC50 values (the concentration of the extract required to scavenge 50% of the radicals) and percentage of activity for different extracts of Alstonia scholaris. A lower IC50 value indicates greater antioxidant activity.

Structure Activity Relationship Sar Studies of Alstonisine and Its Derivatives

Elucidation of Key Pharmacophoric Features for Biological Activity

The spiro-oxindole system, a core structural element of Alstonisine, is recognized as an important pharmacophore in many bioactive compounds sci-hub.stresearchgate.net. Research into spirooxindole derivatives, structurally related to this compound, suggests that the presence of the spirooxindole skeleton is crucial for various therapeutic properties sci-hub.stresearchgate.netresearchgate.netresearchgate.net. Specific atoms within the skeleton, such as nitrogen, sulfur, and oxygen, along with primary alkyl groups, are indicated as significant contributors to the observed biological activities researchgate.net.

This compound itself has been reported to exhibit various biological activities, including antiplasmodial activity researchgate.netwdh.ac.id. While specific detailed SAR data for this compound in isolation were not extensively found in the provided search results, the focus on the spirooxindole scaffold in related compounds provides insight into the likely key pharmacophoric features. Studies on other spirooxindole alkaloids and isatin (B1672199) hybrids highlight the importance of substitutions and modifications around the core structure in modulating activity sci-hub.stresearchgate.netresearchgate.netresearchgate.net. For instance, modifications to the isatin moiety, a part of the spirooxindole system, have been explored to create novel drug targets with diverse biological properties researchgate.net.

Rational Design and Synthesis of this compound Analogues for Optimized Research Potency and Selectivity

The rational design and synthesis of this compound analogues are driven by the aim to enhance potency, selectivity, and potentially explore new biological activities based on the insights gained from SAR studies of spirooxindoles researchgate.netmdpi.commdpi.comuran.ua. Rational drug design approaches involve understanding the interactions between a molecule and its biological target to design compounds with improved binding affinity and efficacy mdpi.com.

Synthetic strategies for constructing the spirooxindole core, as found in this compound, have been developed and refined mdpi.com. These methods allow for the creation of diverse analogues by introducing different functional groups and modifications to the basic scaffold researchgate.netmdpi.com. For example, the oxidative spiro-rearrangement of tryptolines offers a route to spirooxindole derivatives with variability around the core mdpi.com. Computer-aided rational design approaches, often coupled with synthesis, are employed to guide the creation of new analogues with desired properties mdpi.comuran.ua. This involves using computational tools to predict the potential activity of designed molecules before their synthesis mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) and Computational Chemistry Approaches in this compound Research

Quantitative Structure-Activity Relationship (QSAR) and other computational chemistry approaches play a significant role in understanding the relationship between the structural properties of compounds like this compound and their biological activities researchgate.netmdpi.comd-nb.info. QSAR models aim to establish mathematical relationships between molecular descriptors (representing structural and physicochemical properties) and biological activity, enabling the prediction of activity for new compounds d-nb.infobiochempress.com.

Computational chemistry methods, including molecular modeling, are utilized to gain insights into the behavior of molecules and their interactions with biological targets researchgate.netmdpi.comd-nb.infocas.cz. These approaches can complement experimental SAR studies by providing a molecular-level understanding of activity mdpi.com.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound or its analogues) to a specific biological target, such as a protein chemmethod.commdpi.com. This method helps to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive the binding process mdpi.com. Molecular docking studies have been conducted on spirooxindole alkaloids, including this compound, to assess their potential interactions with target proteins researchgate.netnih.gov. For example, molecular docking was used to evaluate how spirotryprostatin A and this compound fit into the cleft of the MDM2 protein nih.gov.

Molecular dynamics (MD) simulations extend molecular docking by simulating the dynamic behavior of the ligand-target complex over time chemmethod.comwikipedia.orgnih.govdiva-portal.org. MD simulations provide insights into the stability of the complex, conformational changes, and the nature of interactions in a more realistic environment chemmethod.comajchem-a.comresearchgate.net. While specific MD simulation data for this compound were not detailed in the search results, MD simulations are widely used in the study of ligand-protein interactions for drug discovery and understanding the dynamic evolution of molecular systems chemmethod.comwikipedia.orgnih.govdiva-portal.orgresearchgate.netrsc.org.

In Silico Screening and Virtual Library Generation

In silico screening involves using computational methods to search large databases or libraries of chemical compounds to identify potential drug candidates based on their predicted properties or ability to interact with a target chemmethod.comrsc.orgnih.govchemmethod.comchemrxiv.org. This approach can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing nih.govchemmethod.com.

Virtual library generation involves creating computational libraries of chemical structures that may not yet exist, often by combining building blocks according to defined chemical reactions spirochem.comnih.govbiosolveit.de. These virtual libraries, which can contain millions or even billions of molecules, can then be subjected to in silico screening to explore vast chemical spaces and identify novel scaffolds or analogues with desired characteristics spirochem.comnih.govbiosolveit.de. While the search results did not explicitly detail the in silico screening or virtual library generation specifically for this compound derivatives, these computational techniques are broadly applicable in the search for new bioactive compounds based on known scaffolds like the spirooxindole system rsc.orgnih.govchemmethod.comchemrxiv.orgnih.gov.

Advanced Research Methodologies Applied to Alstonisine Studies

Omics Technologies (Genomics, Proteomics, Metabolomics) for Target Identification and Pathway Elucidation

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive views of biological systems by analyzing large sets of molecules. These approaches are instrumental in identifying molecular targets and elucidating the biological pathways influenced by a compound. Genomics focuses on the structure, function, evolution, mapping, and editing of genomes, deciphering the complete set of genes and their sequences within an organism biobide.com. Transcriptomics analyzes the RNA transcripts produced by the genome, while proteomics involves the large-scale study of proteins, including their abundance and functions humanspecificresearch.org. Metabolomics provides a comprehensive analysis of metabolites within biological samples, offering direct evidence for understanding physiological and pathological processes humanspecificresearch.orgnih.gov.

The application of these technologies can help identify specific genes, proteins, or pathways involved in a particular biological response to a compound biobide.com. For instance, transcriptomic and proteomic approaches can identify targets by evaluating the differential expression of genes and proteins in treated versus untreated cells or organisms frontiersin.org. Metabolomic analysis can reveal changes in the metabolic profile of a system exposed to a compound, which can then be compared to profiles associated with known drugs to infer potential targets or mechanisms of action frontiersin.org. Integrating data from multiple omics levels (multi-omics) allows for a more systematic study of biological systems, helping to construct regulatory networks and identify key molecules and pathways nih.gov. While general applications of omics technologies in drug discovery and target identification are well-established biobide.comhumanspecificresearch.orgnih.gov, specific published research detailing the application of comprehensive omics studies solely focused on Alstonisine for target and pathway elucidation was not prominently found in the search results. However, the principles of these technologies are directly applicable to investigating this compound's biological effects.

Advanced Imaging Techniques for Cellular Localization and Dynamics

Advanced imaging techniques are vital for visualizing the cellular localization and dynamics of compounds and their effects on cellular structures and processes. Techniques such as fluorescence microscopy, including live RNA imaging systems, enable researchers to observe the spatial and temporal aspects of biological molecules and cellular events nih.gov. These methods can provide insights into where a compound accumulates within a cell, how it affects organelle morphology, or how it influences dynamic processes like protein trafficking or RNA localization nih.gov.

While the search results provided general information on advanced imaging techniques for studying cellular dynamics and localization nih.govnih.gov, specific studies detailing the use of these methods specifically for tracking this compound within cells or observing its direct impact on cellular dynamics at a high resolution were not found. However, these techniques are standard tools in cell biology and could be applied to this compound research to understand its cellular fate and mechanisms of action.

High-Throughput Screening (HTS) and Phenotypic Screening for Novel Activities

High-Throughput Screening (HTS) is a widely used method in drug discovery that involves rapidly screening large libraries of compounds against a biological target or a cellular phenotype to identify potential hits evotec.comnih.gov. HTS typically uses automation and miniaturized assays to quickly analyze thousands or millions of compounds evotec.com. Phenotypic screening, in contrast to target-based screening, assesses the ability of compounds to modulate a biological process or disease model in live cells or intact organisms nih.gov. This approach is particularly useful when the specific molecular target is unknown nih.gov.

HTS and phenotypic screening can be employed to identify novel biological activities of this compound or to discover new compounds with similar activities by screening libraries against targets or phenotypes known to be modulated by this compound. While the search results describe the general principles and applications of HTS and phenotypic screening in identifying bioactive compounds and exploring chemical space evotec.comnih.govnih.govbiorxiv.orgatrandi.com, specific instances of large-scale HTS or phenotypic screening campaigns using or focused on this compound were not detailed. However, this compound's known presence in traditional medicine and reported activities (such as antiplasmodial activity researchgate.netwdh.ac.id) suggest it could be a candidate for or a hit identified in such screening efforts.

Application of Chemoproteomics and Activity-Based Protein Profiling (ABPP)

Chemoproteomics, particularly Activity-Based Protein Profiling (ABPP), is a powerful functional proteomic technology that uses small chemical probes to directly interrogate protein function within complex proteomes nih.govsioc-journal.cnnih.govwikipedia.org. ABPP probes are designed to react with the active sites of mechanistically related classes of enzymes, allowing for the selective labeling and identification of active proteins wikipedia.org. This technique is valuable for identifying protein targets of small molecules, understanding their mode of action, and discovering new therapeutic targets nih.govsioc-journal.cnnih.gov. Competitive ABPP, a variation of the technique, can be used to profile how small molecules impact specific protein activities chemrxiv.org.

ABPP can provide direct evidence of protein targets that this compound interacts with covalently or non-covalently in a native biological context. By using this compound or modified this compound probes in ABPP experiments, researchers could identify the specific enzymes or protein classes that this compound binds to and modulates. While the search results explain the methodology and broad applications of chemoproteomics and ABPP in target identification and mechanism deconvolution nih.govsioc-journal.cnnih.govwikipedia.orgchemrxiv.org, no specific research applying ABPP to this compound was found. However, this methodology is highly relevant for elucidating the molecular targets of this compound and understanding its polypharmacology.

Future Directions and Research Opportunities for Alstonisine

Exploration of Uncharted Molecular Targets and Signaling Pathways

A significant gap in the current understanding of alstonisine lies in the identification of its specific molecular targets and the signaling pathways it modulates. While the biological activity profile of this compound is not as extensively characterized as its isomer, alstonine (B1665729), the latter's documented antipsychotic and anxiolytic properties provide a logical starting point for investigation. vulcanchem.com Future research should prioritize the deconvolution of this compound's mechanism of action.

Key research objectives include:

Target Identification: Employing modern chemical biology approaches, such as affinity chromatography, activity-based protein profiling, and proteomics-based methods, to identify the direct binding partners of this compound within the cell.

Pathway Analysis: Once primary targets are identified, subsequent studies should elucidate the downstream signaling cascades affected by the this compound-target interaction. This involves investigating potential modulation of pathways crucial for cell survival, proliferation, and function, which are often dysregulated in disease. nih.gov

Comparative Studies: Given the structural relationship between this compound (an oxindole (B195798) alkaloid) and alstonine (an indole (B1671886) alkaloid), comparative studies could reveal how the oxidation state of the indole nucleus influences target specificity and pharmacological outcomes. vulcanchem.com The co-expression of multiple checkpoint molecules in diseases like cancer suggests that compounds capable of modulating several pathways may have therapeutic advantages. nih.gov Identifying an agent that can inhibit multiple signaling pathways is a critical goal in developing more effective therapeutics. nih.gov

Development of Novel Synthetic and Biosynthetic Methodologies for Analogue Generation

The generation of this compound analogues is crucial for establishing structure-activity relationships (SAR) and optimizing its properties for potential therapeutic use. Advances in both chemical synthesis and biosynthesis offer powerful tools to create a library of related compounds.

Synthetic Approaches: The total synthesis of this compound has been achieved, often relying on key strategies like the diastereospecific oxidative rearrangement of a chiral tetrahydro-β-carboline derivative to form the characteristic spiro[pyrrolidine-3,3'-oxindole] core. researchgate.net Future work could focus on developing more modular and efficient synthetic routes that allow for late-stage diversification, enabling the rapid creation of analogues with modifications at various positions. The development of novel stereoselective methods to access spirocyclic oxindoles remains a significant objective in medicinal chemistry. researchgate.net

Biosynthetic and Semisynthetic Approaches: Synthetic biology and biosynthetic engineering provide an alternative platform for generating novel analogues that may be difficult to access through traditional chemical synthesis. nih.gov These methods involve genetically manipulating the biosynthetic machinery responsible for producing the natural product. nih.gov

Potential strategies include:

Mutasynthesis: This technique involves feeding synthetic substrates to a fermentation process to generate new analogues. isomerase.com

Pathway Engineering: The genes within the this compound biosynthetic cluster could be engineered to alter the core structure or subsequent modifications. isomerase.com

Enzyme Engineering and Biocatalysis: Individual enzymes from the biosynthetic pathway can be isolated, characterized, and used as biocatalysts to perform specific chemical transformations on the this compound scaffold or its precursors. nih.govisomerase.com

| Methodology | Description | Potential Application for this compound |

| Modular Chemical Synthesis | Building complex molecules in a stepwise fashion, allowing for variations at different stages. | Creation of a diverse library of this compound analogues by altering functional groups on the main scaffold. |

| Combinatorial Biosynthesis | Reprogramming and manipulating the biosynthetic machinery to produce unnatural metabolites. nih.gov | Generating novel this compound derivatives by introducing genes from other pathways or modifying existing ones. nih.gov |

| Enzymatic Glycorandomization | Using enzymes to attach various sugar moieties to a core molecule. | Creating glycosylated versions of this compound, potentially altering its solubility and pharmacokinetic properties. nih.gov |

Interdisciplinary Research Integrating this compound in Chemical Biology and Drug Discovery Efforts